molecular formula C8H3F3N2O2 B1329358 2-Nitro-4-(trifluoromethyl)benzonitrile CAS No. 778-94-9

2-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1329358
CAS No.: 778-94-9
M. Wt: 216.12 g/mol
InChI Key: BQCWLXXZTCLGSZ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is a yellow crystalline solid known for its strong irritant properties. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzonitrile is used in the preparation of other chemical compounds, such as 2-nitro-4-(trifluoromethyl)benzaldehyde. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including herbicides and insecticides. Its unique chemical properties make it valuable in organic synthesis and material science research .

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)benzonitrile . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. Moreover, individual factors like genetic makeup, age, and health status can also influence its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. Another method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide, under nitrogen protection and at elevated temperatures (185-195°C) for several hours .

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of mixed acids for nitration and the employment of specific catalysts to enhance reaction efficiency are common practices .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzonitrile
  • 4-Chloro-3-nitrobenzotrifluoride

Comparison: 2-Nitro-4-(trifluoromethyl)benzonitrile is unique due to its combination of a nitro group and a trifluoromethyl group on the benzene ring, which imparts distinct reactivity and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWLXXZTCLGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228423
Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

778-94-9
Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 778-94-9
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Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

In a flask were placed 1.13 grams (g) (5.0 mmol) 4-chloro-3-nitrobenzotrifluoride, 0.4478 g (5.0 mmol) cuprous cyanide, 0.4342 g (5.0 mmol) lithium bromide and 10 milliliters (ml) N-methyl-2-pyrrolidinone, under a nitrogen blanket. The reaction mixture was then heated to a temperature of 175° C. and reaction was continued at a range of 172°-178° C. over a period of 24 hours. At the end of that run, the heat source was removed and the reaction mixture cooled. Product was recovered by washing with water, 3M HCl, diethyl ether, again with 3M HCl, and again with ether. The ether extract was dried over magnesium sulfate, filtered and the solvent stripped, yielding 0.875 g (81% of theoretical yield) of an amber, somewhat tarry looking oil, which was identified by gas chromatographic analysis as the desired product.
Quantity
1.13 g
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reactant
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[Compound]
Name
cuprous cyanide
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0.4478 g
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reactant
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0.4342 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key advancements in the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile?

A: Recent research has focused on improving the synthesis of this compound to enhance efficiency and cost-effectiveness. One notable advancement involves a novel method employing a combination of cuprous bromide or nickel bromide with methylimidazole ionic liquid as catalysts during the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source []. This method, conducted at temperatures between 185-195°C, significantly improves both the selectivity and conversion rate compared to previous methods. This optimized process offers a more practical and economically viable approach for large-scale production of this compound [, ].

Q2: Why is this compound considered a valuable compound in chemical synthesis?

A: this compound serves as a crucial building block in organic synthesis. Its structure, containing both a nitrile group and a trifluoromethyl group, makes it highly reactive and versatile for various chemical transformations. This allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. Its availability through efficient synthetic routes further strengthens its importance in chemical research and development [].

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